![molecular formula C11H22N2O3 B2534819 tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate CAS No. 1932019-20-9](/img/structure/B2534819.png)

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

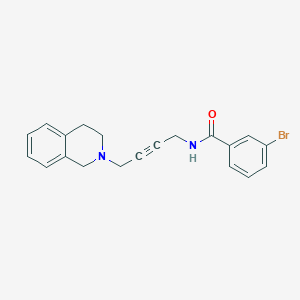

“tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate” is a chemical compound with the molecular formula C11H22N2O3 . It has a molecular weight of 230.31 . The compound is also known by its IUPAC name, tert-butyl ((3R,4R)-4-methoxypiperidin-3-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Enantioselective Synthesis

This compound and its derivatives are crucial intermediates in the enantioselective synthesis of various organic molecules. For instance, they play a significant role in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating their importance in constructing nucleotide analogues with potential therapeutic applications (Ober et al., 2004).

Crystal Structure and Hydrogen Bonding

Research on the crystal structures of related carbamate derivatives has shown how molecular arrangements are influenced by hydrogen and halogen bonds. These findings are essential for understanding the physical properties of these compounds and for designing materials with specific characteristics (Baillargeon et al., 2017).

Synthetic Methodology Development

The synthesis of tert-butyl derivatives, such as the one mentioned, often involves complex reactions that contribute to the development of new synthetic methodologies. For example, a rapid synthetic method for related compounds has been established, highlighting advancements in synthetic efficiency and yield optimization (Zhao et al., 2017).

Directed Lithiation

Directed lithiation of N-protected tert-butyl derivatives allows for the selective introduction of functional groups at specific positions on the molecule, illustrating the versatility of these compounds in complex molecule construction (Smith et al., 2013).

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, for instance, behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their role as valuable building blocks in organic synthesis (Guinchard et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a piperidine structure are often involved in interactions with various receptors, such as opioid receptors and dopamine receptors .

Mode of Action

Without specific information, it’s challenging to detail the exact mode of action. Generally, compounds with a carbamate group can exhibit various biological activities, including inhibitory effects on certain enzymes .

Biochemical Pathways

Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific substituents and targets .

Pharmacokinetics

The presence of the tert-butyl group and methoxy group could potentially influence its pharmacokinetic properties .

Result of Action

Based on its structure, it could potentially interact with various cellular targets leading to a range of possible effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, this compound is recommended to be stored in a refrigerator, indicating that it may be sensitive to temperature .

properties

IUPAC Name |

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVLLFXVGDDNPB-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2534738.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2534744.png)

![propyl 2-[[3,5-dicyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2534749.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)

![3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2534752.png)

![4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2534753.png)